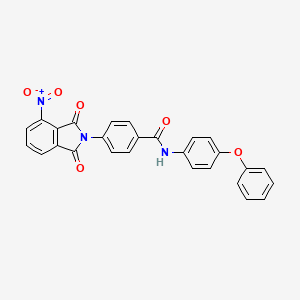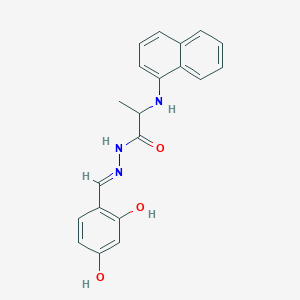![molecular formula C26H23NO4 B6009365 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6009365.png)
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde, also known as PBOX-15, is a novel small molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. PBOX-15 is a member of the family of piperidine-based compounds that have been shown to have anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are important for cell survival. This leads to the accumulation of toxic proteins in the cell, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, apoptosis, and autophagy, which are all important mechanisms for inhibiting tumor growth. This compound has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde is its potency and selectivity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of the proteasome, leading to the accumulation of toxic proteins in the cell and ultimately cell death. This compound has several advantages as a potential cancer therapy, including its potency and selectivity for cancer cells. However, there are also limitations to its use, including its poor solubility in water. Future research on this compound is focused on developing more potent and selective analogs, investigating its use in combination with other anti-cancer agents, and exploring its potential use in other diseases.
Métodos De Síntesis
The synthesis of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the reaction of 4-formylbenzaldehyde with 3-(4-phenoxybenzoyl)-1-piperidinylamine in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by a cyclization step to form the piperidine ring. The final product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor recurrence and drug resistance.
Propiedades
IUPAC Name |
4-[3-(4-phenoxybenzoyl)piperidine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-18-19-8-10-21(11-9-19)26(30)27-16-4-5-22(17-27)25(29)20-12-14-24(15-13-20)31-23-6-2-1-3-7-23/h1-3,6-15,18,22H,4-5,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPBZNTXGKTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6009286.png)

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6009303.png)
![2-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6009308.png)
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6009318.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6009342.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6009357.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)

![ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6009385.png)
![4-bromo-3-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B6009389.png)
